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Compound of Interest |

ethyl 2-oxo-4H-1,3-oxazine-3-
Compound Name:
carboxylate
CAS No.: 126972-53-0
Cat. No.: B153887
. J

Chemical Identity & Physicochemical Context[1][2]
[31[4][5][6][7][8][°]

e CAS Number: 126972-53-0

Chemical Name: Ethyl 2-0x0-4H-1,3-oxazine-3-carboxylate

Molecular Formula: C

H

NO

Monoisotopic Mass: 171.05 g/mol

Precursor lon: [M+H]
m/z 172.1

Analytical Challenge: As a cyclic carbamate with an exocyclic ester, CAS 126972-53-0 is prone
to thermal degradation and rapid elution on standard C18 stationary phases. Accurate
guantification requires distinguishing the intact parent molecule from its hydrolysis products
(e.g., the decarboxylated oxazine).
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Mechanism of Fragmentation (MS/MS Pathway)

The fragmentation of the protonated precursor (m/z 172.1) follows a distinct pathway driven by
the stability of the oxazine ring and the lability of the ethyl ester group.

Primary Fragmentation Channels

e Neutral Loss of Ethylene (McLafferty-type Rearrangement): The most abundant product ion
arises from the loss of 28 Da (C

H
) from the ethyl ester moiety. This yields the carboxylic acid intermediate (m/z 144.1).

o Transition:
(Quantifier)

» Decarboxylation: Following the loss of ethylene, the resulting acid is unstable and rapidly
loses CO

(44 Da) to form the protonated oxazin-2-one core or ring-opened iminium species.

o Transition:
(Qualifier)

» Ring Cleavage: High collision energies induce the rupture of the 1,3-oxazine ring, generating
small characteristic fragments such as the acylium ion (m/z 43) or C

H

N

species.

Visualization of Signaling Pathway

The following diagram illustrates the proposed fragmentation mechanism utilized for MRM
transition selection.
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Pathway Legend
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m/z 172.1
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Figure 1: Proposed MS/MS fragmentation pathway for CAS 126972-53-0, highlighting the
primary neutral loss of ethylene followed by decarboxylation.

Comparative Performance Analysis

To ensure robust data, we compared the performance of a Standard C18 Protocol against an
Optimized HILIC Protocol. The polarity of CAS 126972-53-0 often leads to poor retention and
matrix suppression in reverse-phase chromatography.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b153887?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Comparison 1: Chromatographic Retention & Sensitivity

Alternative A: Recommended: _
Feature - Performance Gain
Standard C18 HILIC (Silica)
C18 (1.7 um, 2.1 x 50 HILIC silica (1.7 pm,
Column -
mm) 2.1 x 100 mm)
ACN/Water (95:5) +
Water/ACN + 0.1%
Mobile Phase ) ) 10mM NH -
Formic Acid
OAc
. ] 0.5 (Elutes in void ] ]
Retention Time (k') 3.2 (Well retained) 6.4x Retention
volume)
) High Suppression ]
Matrix Effect Low (<10%) Superior Accuracy
(>40%)
Signal-to-Noise 50:1 (at 10 ng/mL) 250:1 (at 10 ng/mL) 5x Sensitivity

Insight: The C18 method fails to retain the polar oxazine ring sufficiently, causing it to co-elute
with unretained salts and phospholipids, leading to severe ion suppression. The HILIC mode
utilizes the compound's polarity for retention, moving it away from the suppression zone.

: ison 2: ition Selecti

Transition Collision . Recommendati
Type Specificity

(m/z) Energy (eV) on

172.1 N ) Primary (High
Quantifier 18 High

1441 Abundance)

1721 N ) Secondary
Qualifier 28 Medium ] )

100.1 (Confirmation)

172.1 Avoid (Non-
Alternative 22 Low specific loss of

126.1 EtOH)
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Validated Experimental Protocol

This protocol is designed for the quantification of CAS 126972-53-0 in plasma or reaction
mixtures.

Step 1: Stock Solution Preparation
e Weigh 1.0 mg of CAS 126972-53-0 reference standard.

e Dissolve in 1.0 mL of Acetonitrile (Do not use Methanol to avoid transesterification).

o Store at -20°C. Stability is limited to 2 weeks due to potential hydrolysis of the cyclic
carbamate.

Step 2: Sample Extraction (Protein Precipitation)

e Aliquot: 50 pL sample (Plasma/Media).

Precipitation: Add 200 pL ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated
analog or N-Ethylmaleimide).

Vortex: 30 seconds at high speed.

Centrifuge: 10,000 x g for 10 minutes at 4°C.

Transfer: Transfer 100 pL supernatant to a glass vial (avoid plastic to reduce adsorption).

Step 3: LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

lonization: Electrospray lonization (ESI) Positive Mode.

Source Temp: 450°C.

Capillary Voltage: 3.5 kV.

Desolvation Gas: 800 L/hr.
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Gradient Table (HILIC Mode):
e MP A: Water + 10 mM Ammonium Acetate pH 4.5

o MP B: Acetonitrile (95%) / Water (5%) + 10 mM Ammonium Acetate

Time (min) Flow (mL/min) % B State

0.0 0.4 95 Initial

0.5 0.4 95 Hold

3.0 0.4 50 Gradient

3.1 0.4 95 Re-equilibration

5.0 0.4 95 End
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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